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Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive

characterization of (3,5-Diethoxyphenyl)methanol (CAS No: 198623-56-2), a key

intermediate in various synthetic pathways. The following protocols outline the use of Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry

(MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass

Spectrometry (GC-MS) for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the definitive structural confirmation of (3,5-
Diethoxyphenyl)methanol.

Quantitative Data
Table 1: ¹H NMR Spectroscopic Data for (3,5-Diethoxyphenyl)methanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.48 d, J = 2.3 Hz 2H Ar-H

6.35 t, J = 2.3 Hz 1H Ar-H

4.63 s 2H -CH₂OH

4.02 q, J = 7.0 Hz 4H -OCH₂CH₃

1.80 t, J = 5.8 Hz 1H -OH

1.40 t, J = 7.0 Hz 6H -OCH₂CH₃

Solvent: CDCl₃, 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (3,5-Diethoxyphenyl)methanol

Chemical Shift (δ) ppm Assignment

160.8 Ar-C (C-O)

143.2 Ar-C (C-CH₂OH)

104.9 Ar-CH

100.2 Ar-CH

65.4 -CH₂OH

63.6 -OCH₂CH₃

15.0 -OCH₂CH₃

Solvent: CDCl₃, 101 MHz

Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of (3,5-
Diethoxyphenyl)methanol.
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Apparatus:

400 MHz NMR Spectrometer

5 mm NMR tubes

Volumetric flasks and pipettes

Reagents:

(3,5-Diethoxyphenyl)methanol sample

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the (3,5-Diethoxyphenyl)methanol sample.

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual

CDCl₃ signal at 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H NMR spectrum.

Visualization: NMR Workflow
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Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in (3,5-
Diethoxyphenyl)methanol.

Quantitative Data
Table 3: Characteristic IR Absorption Bands for (3,5-Diethoxyphenyl)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~3050-3000 Medium C-H stretch (aromatic)

~2970-2850 Strong C-H stretch (aliphatic)

~1600, ~1470 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~1050 Strong C-O stretch (primary alcohol)

Experimental Protocol: IR Spectroscopy
Objective: To obtain the IR spectrum of (3,5-Diethoxyphenyl)methanol to identify its functional

groups.

Apparatus:

Fourier Transform Infrared (FTIR) Spectrometer with a universal attenuated total reflectance

(UATR) accessory.

Reagents:

(3,5-Diethoxyphenyl)methanol sample

Isopropyl alcohol (for cleaning)

Procedure:

Background Spectrum:

Ensure the UATR crystal is clean.

Record a background spectrum to account for atmospheric CO₂ and H₂O.

Sample Analysis:
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Place a small amount of the (3,5-Diethoxyphenyl)methanol sample directly onto the

UATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify and label the characteristic absorption peaks.

Cleaning:

Clean the UATR crystal and anvil thoroughly with isopropyl alcohol and a soft tissue.

Visualization: IR Spectroscopy Workflow

Record Background
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Acquire Spectrum
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Process and Identify
Characteristic Peaks

Click to download full resolution via product page

Caption: Workflow for IR analysis.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

(3,5-Diethoxyphenyl)methanol.

Quantitative Data
Table 4: Predicted Mass Spectrometry Data for (3,5-Diethoxyphenyl)methanol[1]
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Adduct m/z

[M+H]⁺ 197.11722

[M+Na]⁺ 219.09916

[M-H]⁻ 195.10266

[M+H-H₂O]⁺ 179.10720

Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and study the fragmentation of (3,5-
Diethoxyphenyl)methanol.

Apparatus:

Mass Spectrometer with an Electrospray Ionization (ESI) source

Syringe pump or direct infusion system

Reagents:

(3,5-Diethoxyphenyl)methanol sample

Methanol (HPLC grade)

Formic acid (optional, for enhancing ionization)

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in methanol.

For positive ion mode, a small amount of formic acid (0.1%) can be added to the solution

to promote protonation.

Instrument Setup:
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Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

flow rate, and temperature) to optimal values for the analyte.

Data Acquisition:

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in both positive

and negative ion modes.

Data Analysis:

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Analyze the fragmentation pattern to gain further structural information.

Visualization: Mass Spectrometry Workflow
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Mass Spectrometer Acquire Mass Spectrum Identify Molecular Ion

and Fragments

Click to download full resolution via product page

Caption: Workflow for MS analysis.

High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of (3,5-Diethoxyphenyl)methanol and for

quantitative analysis.

Experimental Protocol: HPLC
Objective: To determine the purity of a (3,5-Diethoxyphenyl)methanol sample.

Apparatus:
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HPLC system with a UV detector

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Autosampler

Data acquisition and processing software

Reagents:

(3,5-Diethoxyphenyl)methanol sample

Acetonitrile (HPLC grade)

Water (HPLC grade)

Procedure:

Sample Preparation:

Accurately prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

Prepare a working solution by diluting the stock solution to an appropriate concentration

(e.g., 100 µg/mL).

Filter the working solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Injection Volume: 10 µL.

Detection Wavelength: 275 nm.
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Analysis:

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the prepared sample.

Run the analysis for a sufficient time to allow for the elution of all components (e.g., 10

minutes).

Data Processing:

Integrate the peaks in the chromatogram.

Calculate the purity of the sample based on the area percentage of the main peak.

Visualization: HPLC Workflow
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Click to download full resolution via product page

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for the identification and quantification of (3,5-
Diethoxyphenyl)methanol, particularly for assessing volatile impurities.

Experimental Protocol: GC-MS
Objective: To identify and quantify (3,5-Diethoxyphenyl)methanol and any volatile impurities.

Apparatus:

Gas Chromatograph coupled to a Mass Spectrometer

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Autosampler

Reagents:

(3,5-Diethoxyphenyl)methanol sample

Methanol or Ethyl Acetate (GC grade)

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample in a suitable solvent like methanol or ethyl acetate

(e.g., 100 µg/mL).

GC-MS Conditions:

Injector Temperature: 250 °C.

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
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Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Hold at 250 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-400.

Analysis:

Inject 1 µL of the prepared sample.

Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.

Data Processing:

Identify the peak corresponding to (3,5-Diethoxyphenyl)methanol based on its retention

time and mass spectrum.

Compare the obtained mass spectrum with a library database (e.g., NIST) for

confirmation.

Identify and quantify any impurities present.

Visualization: GC-MS Workflow
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Caption: Workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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